molecular formula C10H5ClF3N5 B2802822 5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile CAS No. 94038-76-3

5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B2802822
CAS No.: 94038-76-3
M. Wt: 287.63
InChI Key: QCCPRTLVGONCQE-UHFFFAOYSA-N
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Description

5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-3-chloro-5-trifluoromethylpyridine.

    Formation of Pyrazole Ring: The key step involves the cyclization of the starting material with appropriate reagents to form the pyrazole ring. This can be achieved using hydrazine derivatives under controlled conditions.

    Introduction of Amino and Cyano Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
  • 3-amino-5-bromobenzotrifluoride

Uniqueness

5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile is unique due to its combination of a pyrazole ring with a trifluoromethyl-substituted pyridine ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

5-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N5/c11-7-1-6(10(12,13)14)4-17-9(7)19-8(16)5(2-15)3-18-19/h1,3-4H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCPRTLVGONCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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